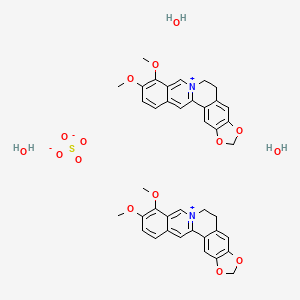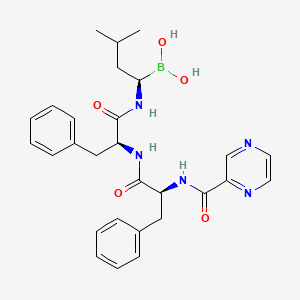
Epoxyexemestan (6-Alfa-Isomer)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Epoxy Exemestane (6-Alfa Isomer) has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its role as a metabolite of Exemestane in breast cancer treatment.
Industry: Utilized in the quality control of pharmaceutical products containing Exemestane.
Wirkmechanismus
Target of Action
Epoxy Exemestane (6-Alfa Isomer) is a metabolite of Exemestane , which is a third-generation, irreversible steroidal aromatase inhibitor . The primary target of this compound is the aromatase enzyme . This enzyme plays a crucial role in the conversion of androgens to estrogens in both pre- and postmenopausal women .
Mode of Action
The compound works by binding irreversibly to the active site of the aromatase enzyme, resulting in permanent inhibition . This binding leads to the degradation of the aromatase enzyme, thereby reducing the conversion of androgens to estrogens .
Biochemical Pathways
The primary biochemical pathway affected by Epoxy Exemestane (6-Alfa Isomer) is the aromatase pathway . By inhibiting the aromatase enzyme, the compound reduces the levels of estrogen in the body . This reduction can have significant downstream effects, particularly in the context of estrogen-dependent breast cancer cell growth .
Result of Action
The primary result of Epoxy Exemestane (6-Alfa Isomer)'s action is a decrease in estrogen levels in the body . This decrease can inhibit the growth of estrogen-dependent breast cancer cells , making it a valuable tool in the treatment of certain types of breast cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Epoxy Exemestane (6-Alfa Isomer) involves the epoxidation of Exemestane. The reaction typically uses peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions . The reaction proceeds through the formation of an epoxide ring at the 6,7-position of the Exemestane molecule.
Industrial Production Methods
Industrial production of Epoxy Exemestane (6-Alfa Isomer) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Epoxy Exemestane (6-Alfa Isomer) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the epoxidation of Exemestane.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.
Major Products
The major products formed from these reactions include various epoxide derivatives, diols, and substituted compounds depending on the reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Exemestane: The parent compound, used as an aromatase inhibitor in breast cancer treatment.
Epoxy Exemestane (6-Beta Isomer): Another isomer of Epoxy Exemestane with similar properties.
6-Methyleneandrosta-1,4-diene-3,17-dione: A related compound with similar biological activity.
Uniqueness
Epoxy Exemestane (6-Alfa Isomer) is unique due to its specific epoxide configuration at the 6,7-position, which differentiates it from other isomers and related compounds . This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNJDRLFFJDJAC-JKAPWZSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@]4(CO4)C5=CC(=O)C=C[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)






